molecular formula C17H16N6OS B6455690 N-(2,1,3-benzothiadiazol-4-yl)-2-tert-butylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549028-09-1

N-(2,1,3-benzothiadiazol-4-yl)-2-tert-butylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6455690
CAS No.: 2549028-09-1
M. Wt: 352.4 g/mol
InChI Key: FBFHQLYFLJINLD-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-2-tert-butylimidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core substituted at position 2 with a tert-butyl group and at position 6 with a carboxamide linked to a 2,1,3-benzothiadiazol-4-yl moiety. The imidazo[1,2-b]pyridazine scaffold is known for its role in medicinal chemistry, particularly in kinase inhibition, due to its ability to engage in hydrogen bonding and π-π interactions with target proteins .

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-tert-butylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6OS/c1-17(2,3)13-9-23-14(19-13)8-7-12(20-23)16(24)18-10-5-4-6-11-15(10)22-25-21-11/h4-9H,1-3H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFHQLYFLJINLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs with Imidazo[1,2-b]pyridazine Core

N-(4-chloro-2-fluorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide

This compound (CAS 2549034-41-3) shares the imidazo[1,2-b]pyridazine core but differs in substituents:

  • Substituents : A 4-chloro-2-fluorophenyl group replaces the benzothiadiazole, and a cyclopropyl group substitutes the tert-butyl at position 2.
  • Molecular Formula : C₁₆H₁₂ClFN₄O.
  • Molecular Weight : 330.74 g/mol .
  • Key Differences : The chloro-fluorophenyl group may reduce π-π stacking compared to benzothiadiazole, while the cyclopropyl group could improve solubility but decrease steric bulk relative to tert-butyl.
Hypothetical Activity Profile
  • The benzothiadiazole group in the target compound may enhance binding to hydrophobic pockets in kinase targets, whereas the chloro-fluorophenyl analog might exhibit altered selectivity due to halogen interactions .

Compounds with Related Heterocyclic Cores

Pyrrolo[1,2-b]pyridazine Derivatives (EP 4,374,877 A2)

The European patent describes compounds like (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-... featuring a pyrrolo[1,2-b]pyridazine core. Key distinctions include:

  • Core Structure : Pyrrolo[1,2-b]pyridazine vs. imidazo[1,2-b]pyridazine.
  • Substituents : Trifluoromethyl and morpholinylethoxy groups, which are common in kinase inhibitors for optimizing solubility and target engagement .

Physicochemical and Functional Comparisons

Data Table: Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Hypothetical Application
N-(2,1,3-benzothiadiazol-4-yl)-2-tert-butylimidazo[1,2-b]pyridazine-6-carboxamide C₁₇H₁₆N₆OS 368.46 Imidazo[1,2-b]pyridazine 2-tert-butyl, N-benzothiadiazol-4-yl Kinase inhibition
N-(4-chloro-2-fluorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide C₁₆H₁₂ClFN₄O 330.74 Imidazo[1,2-b]pyridazine 2-cyclopropyl, N-(4-chloro-2-fluorophenyl) Kinase inhibition (unreported)
(4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-... ~C₂₉H₂₆F₃N₇O₃ ~600 (estimated) Pyrrolo[1,2-b]pyridazine Trifluoromethyl, morpholinylethoxy Kinase inhibition (patented)
Functional Insights
  • Solubility : The tert-butyl group in the target compound may reduce aqueous solubility compared to the cyclopropyl analog .
  • Binding Interactions : Benzothiadiazole’s electron-deficient aromatic system could improve affinity for ATP-binding pockets in kinases compared to halogenated phenyl groups .

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